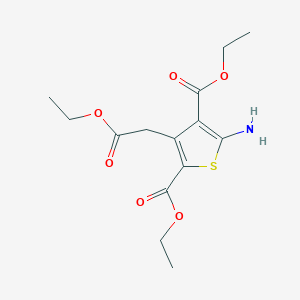

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate

Description

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate (CAS: 58168-14-2) is a thiophene-based derivative with a molecular formula of C₁₄H₁₉NO₆S and a molecular weight of 329.37 g/mol . Its structure features two ethyl ester groups at positions 2 and 4 of the thiophene ring, a primary amino group at position 5, and a 2-ethoxy-2-oxoethyl substituent at position 2. This compound is a key intermediate in synthesizing bioactive molecules, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name |

diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S/c1-4-19-9(16)7-8-10(13(17)20-5-2)12(15)22-11(8)14(18)21-6-3/h4-7,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUGKFBTXDQKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(SC(=C1C(=O)OCC)N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the sustainability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate has been investigated for its potential pharmacological properties:

- Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research indicates potential use in developing anti-inflammatory drugs due to its ability to inhibit specific inflammatory pathways.

- Anticancer Research : Preliminary studies have shown that this compound may induce apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics.

Materials Science

The compound's unique electronic properties make it a candidate for applications in materials science:

- Organic Photovoltaics : Its thiophene structure allows for effective charge transport, making it suitable for use in organic solar cells.

- Conductive Polymers : It can be incorporated into conductive polymer matrices for applications in flexible electronics.

Agricultural Chemistry

In agricultural research, this compound has shown promise as:

- Herbicides : Compounds derived from this structure have demonstrated herbicidal activity against certain weed species.

- Plant Growth Regulators : Its application as a growth regulator has been explored to enhance crop yield and resistance to stress.

Case Studies

- Antimicrobial Studies :

- Photovoltaic Applications :

- Agricultural Efficacy Trials :

Mechanism of Action

The mechanism of action of Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3

Diethyl 5-Amino-3-Methylthiophene-2,4-Dicarboxylate

- Structure : A methyl group replaces the 2-ethoxy-2-oxoethyl substituent.

- Molecular Formula: C₁₁H₁₅NO₄S; Molecular Weight: 265.31 g/mol.

- Applications : Used as a precursor for anticancer agents (e.g., thiopyrimidine derivatives) .

Dimethyl 5-Amino-3-(2-Methoxy-2-Oxoethyl)Thiophene-2,4-Dicarboxylate

- Structure : Methyl esters at positions 2 and 4; 2-methoxy-2-oxoethyl substituent at position 3.

- Molecular Formula: C₁₁H₁₃NO₆S; Molecular Weight: 287.29 g/mol .

- Key Difference : Shorter ester chains (methyl vs. ethyl) lower molecular weight and may reduce metabolic stability.

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate

Functional Group Modifications

Diethyl 3-Methyl-5-[(2,2,2-Trifluoroacetyl)Amino]Thiophene-2,4-Dicarboxylate

- Structure: Trifluoroacetylated amino group at position 5; methyl substituent at position 3.

- Applications : Demonstrated strong binding affinity (-5.7 kcal/mol) against the AvrRps4 effector protein in Pseudomonas syringae .

- Key Difference : The electron-withdrawing trifluoroacetyl group enhances lipophilicity and binding affinity but may reduce solubility.

Diethyl 5-Amino-3-Propylthiophene-2,4-Dicarboxylate

- Structure : Propyl substituent at position 3.

- Molecular Formula: C₁₃H₁₉NO₄S; Molecular Weight: 285.36 g/mol .

Ester Group Variations

4-Ethyl 2-Methyl 5-Amino-3-(2-Methoxy-2-Oxoethyl)Thiophene-2,4-Dicarboxylate

- Structure : Mixed ethyl and methyl esters; 2-methoxy-2-oxoethyl substituent.

- Key Difference : Asymmetric ester groups may alter crystallinity and synthetic accessibility .

Biological Activity

Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate (CAS No. 58168-14-2) is a compound of interest due to its potential biological activities. This article reviews its biological effects, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological activities.

- Molecular Formula : C14H19NO6S

- Molar Mass : 329.37 g/mol

- Structure : The compound features a thiophene ring substituted with amino and ethoxy groups, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound.

Research Findings

- Antimicrobial Assays :

- The compound was tested against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans.

Cytotoxicity Studies

Cytotoxicity assessments were performed to evaluate the safety profile of the compound.

Findings from Cytotoxicity Assays

- Cell Lines Tested :

- Human liver cancer cells (HepG2)

- Human breast cancer cells (MCF7)

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 40 |

| MCF7 | 60 |

The IC50 values suggest moderate cytotoxic effects on cancer cell lines, indicating potential use in anticancer therapies.

The biological activity of this compound is believed to stem from its ability to disrupt bacterial cell walls and interfere with cellular processes in pathogens. This mechanism is common among many thiophene derivatives and could be explored further for drug development.

Case Studies and Applications

- Case Study: Antimicrobial Formulation :

- A formulation containing this compound demonstrated enhanced efficacy when combined with other antimicrobial agents.

- The synergistic effects were noted in treating infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Diethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-thiophene-2,4-dicarboxylate?

- Methodology : A common approach involves acetylating aminothiophene precursors. For example, heating diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate with acetyl chloride in chloroform at 330 K for 10 hours yields structurally analogous compounds (85% yield) . Alternative routes using ferrous acetate catalysts in alcohol solvents (e.g., ethanol or methanol) under reflux conditions can also be adapted, though yields depend on stoichiometric ratios and reaction time optimization .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., ethanol) is critical to achieve >95% purity.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. For example, monoclinic crystals (space group P2₁/n) with unit cell parameters a = 15.933 Å, b = 4.6028 Å, c = 20.152 Å have been reported for analogous thiophene dicarboxylates . Use SHELXL for refinement, which handles hydrogen bonding (e.g., N–H⋯O, C–H⋯O) and anisotropic displacement parameters .

- Validation : Check R-factors (R₁ < 0.05) and goodness-of-fit (S ≈ 1.0) to ensure model accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Confirm substitution patterns via ¹H/¹³C NMR (e.g., ester carbonyls at ~165–170 ppm, thiophene protons at 6.5–7.5 ppm) .

- FT-IR : Identify amine N–H stretches (~3300 cm⁻¹) and ester C=O stretches (~1720 cm⁻¹) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ions (e.g., m/z 299.34 [M+H]⁺ for C₁₃H₁₇NO₅S) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Screen against targets like tubulin (for antiproliferative activity) using AutoDock Vina. Compare binding affinities with known thiophene-based inhibitors (e.g., monastrol derivatives) .

Q. How to resolve contradictions in reported synthetic yields or purity across studies?

- Analysis :

- Reagent Purity : Lower yields (<80%) may arise from impure acetyl chloride or solvent traces .

- Catalytic Efficiency : Ferrous acetate-catalyzed methods require strict control of alcohol solvent ratios (e.g., n(thiophene):n(CCl₄):n(catalyst) = 1:2.5:0.01) .

- Mitigation : Reproduce conditions with HPLC-monitored intermediates and optimize recrystallization solvents (e.g., switch from ethanol to acetonitrile).

Q. What strategies enable functionalization of the thiophene ring for structure-activity relationship (SAR) studies?

- Methodology :

- Electrophilic Substitution : Introduce halogens (e.g., Br₂/FeCl₃) at the 5-position to modify electronic properties .

- Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl groups via palladium catalysis (e.g., coupling with 3-iodophenylboronic acid) .

- Characterization : SCXRD and NOESY NMR to confirm regioselectivity and steric effects .

Key Recommendations for Researchers

- Structural Analysis : Prioritize SCXRD with SHELXL refinement for unambiguous confirmation of substituent positions .

- Synthetic Reproducibility : Pre-dry solvents (e.g., molecular sieves for chloroform) and validate reagent purity via NMR .

- Biological Screening : Use antiproliferative assays (e.g., MTT) on cancer cell lines, comparing results with structurally related dihydropyrimidinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.